1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17427596 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study by Sadasivam Mathusalini et al. (2015) provides a detailed crystal structure analysis of a compound with a similar complex structure, highlighting the conformational and molecular interactions within the crystal lattice. This research contributes to the understanding of structural properties relevant to the design of new materials and drugs (Sadasivam Mathusalini et al., 2015).
Chemo-, Regio-, and Stereoselective Synthesis
A study by S. Rajesh, B. D. Bala, and S. Perumal (2012) on multi-component, 1,3-dipolar cycloaddition reactions showcases the synthesis of novel hybrid spiroheterocycles, demonstrating the versatility and efficiency of these reactions in creating complex molecular architectures with high selectivity (S. Rajesh, B. D. Bala, & S. Perumal, 2012).
Antimicrobial Evaluation
Research by Mohammadreza Moghaddam‐manesh et al. (2020) on the synthesis and antimicrobial evaluation of novel derivatives related to the queried compound highlights the potential of these molecules as antimicrobial agents. The study evaluates the antibacterial and antifungal effects, providing a basis for further pharmaceutical development (Mohammadreza Moghaddam‐manesh et al., 2020).
Synthesis of Functionalized Spiro Compounds
The work by Rong-Guo Shi and Chaoguo Yan (2016) on the synthesis of functionalized spiro compounds through three-component reactions exemplifies the innovative approaches to construct spirocyclic frameworks, which are important in drug discovery and materials science (Rong-Guo Shi & Chaoguo Yan, 2016).
Antibacterial Activity
Nangagoundan Vinoth et al. (2021) explore the synthesis and antibacterial activity of Tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile Derivatives. This study provides insights into the potential therapeutic applications of spirocyclic compounds and their relevance in addressing bacterial infections (Nangagoundan Vinoth et al., 2021).
Properties
IUPAC Name |
1'-(3-methyl-1H-indole-2-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-15-6-2-3-7-16(15)23-19(14)20(27)26-12-10-22(11-13-26)21(28)24-17-8-4-5-9-18(17)25-22/h2-9,23,25H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFSQBLWDUCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.